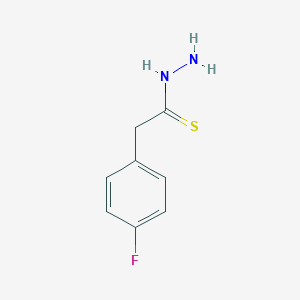
2-(4-Fluorophenyl)ethanethiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)ethanethiohydrazide is a chemical compound with the molecular formula C8H9FN2S It is a derivative of hydrazide, characterized by the presence of a 4-fluorophenyl group attached to an ethanethioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzeneethanethioic acid, 4-fluoro-, hydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then treated with ethanethioic acid chloride to yield the desired hydrazide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for monitoring and control .
Types of Reactions:
Oxidation: 2-(4-Fluorophenyl)ethanethiohydrazide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学的研究の応用
2-(4-Fluorophenyl)ethanethiohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antitubercular agent.
Materials Science:
Biological Research: It is studied for its role in modulating enzyme activity and as a potential inhibitor of specific biological pathways.
作用機序
The mechanism of action of benzeneethanethioic acid, 4-fluoro-, hydrazide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell death. The hydrazide moiety can form stable complexes with metal ions, disrupting enzymatic functions and metabolic pathways .
類似化合物との比較
4-Fluorobenzoic Acid Hydrazide: Shares a similar structure but lacks the ethanethioic acid moiety.
Isonicotinic Acid Hydrazide: Known for its antitubercular activity but differs in the aromatic ring structure.
Nicotinic Acid Hydrazide: Another antitubercular agent with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(4-Fluorophenyl)ethanethiohydrazide is unique due to the presence of both the 4-fluorophenyl and ethanethioic acid moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
特性
CAS番号 |
1332855-99-8 |
|---|---|
分子式 |
C8H9FN2S |
分子量 |
184.24 g/mol |
IUPAC名 |
2-(4-fluorophenyl)ethanethiohydrazide |
InChI |
InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
InChIキー |
MPQSMZRUOGTNKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=S)NN)F |
正規SMILES |
C1=CC(=CC=C1CC(=S)NN)F |
同義語 |
2-(4-fluorophenyl)ethanethiohydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















